N-(2,2-dimethylpropyl)-2,3-dimethylaniline

Description

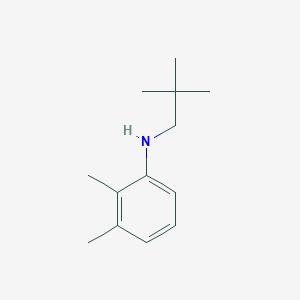

N-(2,2-Dimethylpropyl)-2,3-dimethylaniline is an aromatic amine derivative characterized by a 2,3-dimethyl-substituted aniline core and a bulky N-alkyl substituent (2,2-dimethylpropyl, also known as neopentyl). The molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2,3-dimethylaniline |

InChI |

InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |

InChI Key |

FQDZXPAXGKCOCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dimethylaniline typically involves the alkylation of 2,3-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,3-dimethylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three key analogs:

Steric and Electronic Effects

- Steric Hindrance : The neopentyl group in the target compound imposes greater steric bulk compared to smaller N-alkyl/aryl groups (e.g., N,N-dimethyl or 4-methoxyphenylpropyl). This reduces nucleophilicity at the nitrogen and may hinder participation in coupling reactions or coordination chemistry .

- Electronic Effects : Unlike N-[1-(4-methoxyphenyl)propyl]-2,3-dimethylaniline (), the target lacks electron-donating/withdrawing groups on the N-substituent. Its reactivity is dominated by steric rather than electronic modulation.

Physicochemical Properties

- Solubility: The neopentyl group likely renders the compound hydrophobic, with low solubility in water but moderate solubility in organic solvents (e.g., dichloromethane, toluene).

- Thermal Stability : Branched alkyl chains like neopentyl enhance thermal stability, making the compound suitable for high-temperature processes compared to linear N-alkyl analogs.

Biological Activity

N-(2,2-dimethylpropyl)-2,3-dimethylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H19N

- Molecular Weight : 201.30 g/mol

- Structure : The compound features a dimethylpropyl group attached to a 2,3-dimethylaniline moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

- Inhibition of Methyltransferases : As seen with EZH2 inhibitors, the compound may interfere with methylation processes critical for gene expression regulation.

- Membrane Disruption : Similar compounds have been shown to disrupt fungal membranes, leading to cell death through oxidative damage.

- Modulation of Signaling Pathways : Potential alteration of signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Several case studies highlight the biological relevance of compounds similar to this compound:

- Case Study 1 : A study examined the effects of a structurally related compound on prostate cancer cells. Results indicated significant downregulation of MYC and EZH2 expression levels when treated with the compound, leading to reduced cell proliferation and increased apoptosis .

- Case Study 2 : Another investigation into related dimethylaniline derivatives demonstrated antifungal activity with an IC50 value indicating effective inhibition at low concentrations (e.g., IC50 = 2.44 µM), suggesting that this compound could exhibit comparable efficacy against fungal pathogens .

Data Table: Biological Activities and IC50 Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.